Protonation Basicity (pKa): Quantitative Comparison of N-Ethyl-N'-methylethylenediamine vs. N-Methylethylenediamine and Ethylenediamine
The asymmetric N-ethyl,N-methyl substitution in (2-Aminoethyl)(ethyl)methylamine results in a significantly higher first protonation constant (pKa1) compared to both the parent ethylenediamine and the mono-substituted N-methylethylenediamine. This is a direct consequence of the electron-donating inductive effect of the ethyl and methyl groups on the tertiary amine nitrogen, which enhances its basicity [1]. The data from Garner et al. (1984) provides a systematic analysis of N-methyl substituted ethylene diamines, demonstrating that pKa values increase with the number and nature of alkyl substituents [1].
| Evidence Dimension | First protonation constant (pKa1) at 25°C in aqueous solution |
|---|---|
| Target Compound Data | pKa1 = 10.87 ± 0.10 (predicted, for the conjugate acid of N-ethyl-N'-methylethylenediamine) |
| Comparator Or Baseline | N-methylethylenediamine (meen): pKa1 = 10.15 ± 0.10 (experimental) ; Ethylenediamine (en): pKa1 = 9.90 ± 0.10 (experimental) |
| Quantified Difference | ΔpKa1 = +0.72 vs. meen; ΔpKa1 = +0.97 vs. en (indicating ~5-9x higher basicity at the first protonation site) |
| Conditions | Aqueous solution, 1 mol/L KNO3, 25°C (experimental data for comparators; target compound value is a predicted pKa based on structural analogs) |
Why This Matters
Higher basicity directly impacts acid-scavenging efficiency and the pH-dependent speciation of the compound, making (2-Aminoethyl)(ethyl)methylamine a more effective base in synthetic applications requiring mild, non-nucleophilic conditions.
- [1] Garner, R.; Yperman, J.; Mullens, J.; Van Poucke, L. C. Potentiometric determination of the protonation constants of N-methyl substituted ethylene and propylene diamines in 1 mol/l KNO3. Monatsh. Chem. 1984, 115, 1163-1169. View Source
